molecular formula C8H15N B1433753 6,6-Dimethyl-2-azaspiro[3.3]heptane CAS No. 1783644-98-3

6,6-Dimethyl-2-azaspiro[3.3]heptane

Cat. No.: B1433753
CAS No.: 1783644-98-3
M. Wt: 125.21 g/mol
InChI Key: FRRNNGLWUZAGSL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,6-Dimethyl-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound’s unique structure allows it to form specific interactions with target proteins, potentially influencing their activity. For instance, spirocyclic compounds like this compound can offer more interactions with target proteins due to their three-dimensional structures . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound has been shown to influence various cellular processes and functions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific proteins and enzymes within the cell, this compound can modulate signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound used in the experiments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. The binding interactions are facilitated by the unique three-dimensional structure of this compound, which allows it to fit into the active sites of target proteins. These interactions can result in changes in gene expression and alterations in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that spirocyclic compounds like this compound can maintain their stability under specific conditions, allowing for prolonged interactions with target biomolecules . Degradation of the compound over time can lead to a decrease in its effectiveness and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, this compound may cause toxic or adverse effects. Studies have shown that spirocyclic compounds can have threshold effects, where a certain concentration is required to achieve the desired biochemical response . Exceeding this threshold can lead to toxicity and other adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. The interactions between this compound and metabolic enzymes can lead to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2-azaspiro[3.3]heptane typically involves cyclization reactions. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of visible light-mediated energy transfer catalysis to achieve the desired spirocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. Optimization of reaction conditions and the use of continuous flow reactors could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are feasible, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or spirocyclic derivatives.

Scientific Research Applications

6,6-Dimethyl-2-azaspiro[3.3]heptane has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering advantages over other spirocyclic compounds in terms of stability and reactivity.

Properties

IUPAC Name

6,6-dimethyl-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)3-8(4-7)5-9-6-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRNNGLWUZAGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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